N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized .Molecular Structure Analysis
The molecular structure of related compounds has been determined using Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been published .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research highlights the synthesis of benzofused thiazole derivatives, including the specified compound, aiming to discover new antioxidant and anti-inflammatory agents. These derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds exhibited potential antioxidant activity against various reactive species and distinct anti-inflammatory activity, indicating their therapeutic potential as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).
Supramolecular Chemistry and Biomedical Applications
Benzofused compounds, including benzothiazoles, have found significant applications in supramolecular chemistry, leading to their utilization in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding has been exploited for developing new materials and therapeutic agents (Cantekin et al., 2012).
Anticancer and Antimicrobial Activities
Benzothiazole derivatives, including the molecule , have been extensively studied for their broad spectrum of biological activities. They have shown promising results in antimicrobial, antitubercular, antiviral, and especially anticancer activities. The structure of benzothiazoles makes them a valuable scaffold in the development of new therapeutic agents targeting various diseases (Sumit et al., 2020).
Organic Optoelectronics
The application of benzothiazole derivatives extends into the field of organic optoelectronics. These compounds have been researched for their potential in developing materials for electronic devices due to their unique electronic properties. The study of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials reveals their biradical nature and suggests future research directions for these materials in optoelectronic applications (Tam & Wu, 2015).
Drug Development and Synthetic Pathways
Benzothiazoles have been recognized for their utility in drug development, with various derivatives undergoing clinical use for the treatment of diseases. Their structural simplicity and synthetic accessibility have facilitated the development of chemical libraries that could serve in the discovery of new chemical entities progressing toward the market. Their incorporation into molecules has been guided by their pharmacological properties, leading to the synthesis of potential therapeutic agents with varied biological activities (Kamal et al., 2015).
Mechanism of Action
Future Directions
The future directions for the study of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” and related compounds could involve further investigation of their antitumor activities and the development of potential antitumor agents . Further studies could also explore the synthesis of this specific compound and its physical and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-14-12(19-15-7)11(16)13-5-8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSLHCXUQWPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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